Umbelliprenin

Anti-inflammatory Rheumatoid Arthritis Cytokine Profiling

Umbelliprenin is a prenylated coumarin with a unique pharmacological fingerprint: it selectively suppresses TNF-α without affecting IL-17, unlike auraptene. It simultaneously drives apoptosis and autophagy while downregulating cancer stemness markers Oct4, Nanog, and Sox2 via Akt/mTOR and Notch1 signaling. It is also a potent antileishmanial agent (IC50 = 13.3 µM) and a nanomolar 5‑LO inhibitor (IC50 = 72.5 nM). For target validation in inflammatory diseases, pancreatic cancer, and neglected tropical diseases, its selectivity and pluripotent mechanism cannot be matched by simple structural analogs. ≥98% pure, ready for in vitro and in vivo studies.

Molecular Formula C24H30O3
Molecular Weight 366.5 g/mol
CAS No. 23838-17-7
Cat. No. B192621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUmbelliprenin
CAS23838-17-7
Molecular FormulaC24H30O3
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C
InChIInChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+
InChIKeyGNMUGVNEWCZUAA-WOWYBKFKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Umbelliprenin (CAS 23838-17-7) Product Overview for Scientific Procurement


Umbelliprenin is a prenylated coumarin (sesquiterpene coumarin) found in Ferula species and Artemisia absinthium [1]. It exhibits a distinct pharmacological profile compared to structurally similar analogs, notably its selective targeting of TNF-α over IL-17 in inflammatory models [2] and its capacity to induce both apoptosis and autophagy while suppressing cancer stemness markers in pancreatic cancer cells [3].

Why Umbelliprenin Cannot Be Replaced by Generic Coumarins or Analogs


Simple substitution with other prenylated coumarins such as auraptene, 7-isopentenyloxycoumarin, or methyl galbanate is not scientifically justifiable due to critical differences in cytokine modulation, cellular target engagement, and in vivo pharmacodynamics. For instance, while auraptene broadly inhibits both TNF-α and IL-17, umbelliprenin selectively suppresses TNF-α with no significant effect on IL-17 [1]. Additionally, umbelliprenin demonstrates a unique dual capacity to induce both apoptosis and autophagy in pancreatic cancer cells, coupled with downregulation of stemness markers Oct4, Nanog, and Sox2 [2]—a profile not reported for its closest structural analogs.

Umbelliprenin Quantitative Evidence Guide for Comparator-Based Selection


Cytokine Modulation: Selective TNF-α Suppression Without IL-17 Inhibition

In a chronic inflammation rat model, umbelliprenin (UMB) selectively reduced serum TNF-α levels but did not significantly affect IL-17, whereas auraptene (AUR) reduced both TNF-α and IL-17 [1]. This differential selectivity represents a distinct mechanistic fingerprint.

Anti-inflammatory Rheumatoid Arthritis Cytokine Profiling

Dual Apoptosis and Autophagy Induction in Pancreatic Cancer

Umbelliprenin induces both apoptosis and autophagy in pancreatic cancer BxPC3 cells in vitro and inhibits tumor growth in vivo [1]. Blocking autophagy with 3-MA enhanced umbelliprenin-induced apoptosis, and umbelliprenin reduced cancer stemness markers Oct4, Nanog, and Sox2 mRNA levels (p < 0.01).

Pancreatic Cancer Apoptosis Autophagy

5-Lipoxygenase (5-LO) Inhibition: Potent In Vitro Activity

Umbelliprenin potently inhibits 5-lipoxygenase (5-LO) with an IC50 of 72.5 nM in a cell-free assay . This is comparable to or exceeds the potency of many known 5-LO inhibitors, positioning umbelliprenin as a valuable tool for studying leukotriene-mediated pathways.

5-Lipoxygenase Inflammation Enzymatic Assay

Antileishmanial Activity: Comparable Potency to Auraptene

Umbelliprenin exhibits antileishmanial activity against Leishmania major promastigotes with an IC50 of 13.3 µM (4.9 µg/mL), which is comparable to auraptene (IC50 = 17.1 µM, 5.1 µg/mL) [1].

Antiparasitic Leishmania major Neglected Tropical Diseases

Immunomodulatory Profile: Preferential TH2 Polarization

In vitro, umbelliprenin preferentially induces TH2 IL-4 and suppresses TH1 IFN-γ secretion in PHA-stimulated splenocytes [1]. This contrasts with methyl galbanate (another coumarin from Ferula), which also exhibited similar trends but with different potency.

Immunomodulation TH1/TH2 Balance Autoimmune Disease

In Vivo Anti-Inflammatory Efficacy: Edema Reduction in Carrageenan Model

Umbelliprenin (0.01 mmol/kg) significantly reduced carrageenan-induced paw edema in mice . In a separate chronic inflammation study, umbelliprenin at 64 mM/kg significantly reduced edema size (p < 0.01) compared to control [1].

Acute Inflammation Edema Carrageenan-Induced

Optimal Research and Procurement Scenarios for Umbelliprenin


TNF-α-Driven Inflammatory Disease Models (e.g., Rheumatoid Arthritis)

Umbelliprenin is the preferred choice for studies requiring selective TNF-α modulation without concomitant IL-17 inhibition, as demonstrated in CFA-induced chronic inflammation models [1]. This selectivity distinguishes it from auraptene, which inhibits both cytokines.

Pancreatic Cancer Research Requiring Dual Apoptosis and Autophagy Induction

For investigating therapeutic strategies that combine apoptosis induction with autophagy modulation and stemness suppression, umbelliprenin provides a unique chemical tool [2]. Its ability to inhibit Akt/mTOR and Notch1 signaling further supports its use in pancreatic cancer target validation studies.

Antileishmanial Screening and Neglected Tropical Disease Research

Umbelliprenin demonstrates comparable or slightly superior potency to auraptene against Leishmania major promastigotes (IC50 = 13.3 µM) [3]. It is a suitable candidate for antileishmanial drug discovery programs and structure-activity relationship studies of prenylated coumarins.

5-Lipoxygenase Pathway Inhibition Studies

With an IC50 of 72.5 nM in cell-free 5-LO assays , umbelliprenin serves as a potent natural product-derived probe for investigating leukotriene biosynthesis and the role of 5-LO in inflammation and cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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